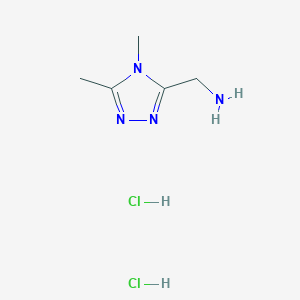
(ジメチル-4H-1,2,4-トリアゾール-3-イル)メタンアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H11ClN4 and its molecular weight is 162.62 g/mol. The purity is usually 95%.
The exact mass of the compound (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤開発
1,2,4-トリアゾール誘導体は、抗がん剤としての可能性について広く研究されてきました。 (ジメチル-4H-1,2,4-トリアゾール-3-イル)メタンアミン二塩酸塩から合成された化合物は、MCF-7、HeLa、A549を含むさまざまなヒト癌細胞株に対して有望な細胞毒性を示しました 。これらの化合物は、MTTアッセイを使用して、癌細胞増殖を阻害する効果を決定します。 これらの化合物の正常細胞に対する癌細胞に対する選択性も、健康な組織への損傷を最小限に抑えることを保証する研究の重要な側面です .
抗菌剤用途
研究では、1,2,4-トリアゾール誘導体が抗菌剤として効果的であることが示されています。 この化合物から合成された新しい誘導体は、抗菌活性を試験されており、さまざまな微生物に対して良好から中程度の効果を示しています 。これには、抗菌および抗真菌の特性が含まれ、感染症の治療のための新しい薬剤の開発に不可欠です。
農薬研究
農業部門では、特定の1,2,4-トリアゾール誘導体が潜在的な農薬として特定されています。 それらは根の成長刺激剤として機能し、一次根の長さを促進し、IAA、ABA、およびGA3などの内因性ホルモンのレベルに影響を与え、一次根の成長を制御する上で重要な役割を果たします 。このアプリケーションは、作物の収量を増やし、植物の健康を改善するために特に重要です。
癌治療におけるアポトーシス誘導
一部のトリアゾール誘導体は、癌細胞でアポトーシスを誘導することが発見されており、これはプログラムされた細胞死の一種です。 アクリジンオレンジ/エチジウムブロミド染色アッセイを含む詳細な生物学的調査により、これらの化合物は特定の癌細胞株で効果的にアポトーシスを誘発し、それらの増殖を阻害できることが示唆されました 。これは、正常な細胞に影響を与えることなく、癌細胞を特異的に標的とする治療法を開発するための重要な研究分野です。
癌に対する細胞毒性
トリアゾール誘導体は、さまざまな癌細胞株に対して有意な細胞毒性を示すことも報告されています。 一部の誘導体は、ナノモル範囲でIC50値を示しており、癌細胞を殺す際の高い効力を示しています 。この研究は、選択性が高く、毒性が低い新しい化学療法薬の発見に不可欠です。
医薬品足場の開発
トリアゾール環は、さまざまな標的と水素結合を形成する能力があるため、重要な医薬品足場と見なされています。 それは化合物の薬物動態、薬理学、毒性学的な特性を改善し、薬剤の設計と開発における貴重な成分となります .
化学合成と特性評価
この化合物は、さまざまな1,2,4-トリアゾール誘導体の合成のための出発物質として役立ちます。 これらの誘導体は、IR、1H-NMR、質量分析、元素分析などの分光法を使用して特性評価され、構造を確認し、純度を評価します .
酵素阻害研究
分子ドッキング研究は、トリアゾール誘導体とアロマターゼなどの酵素との相互作用を理解するために実施されました。 これらの研究は、これらの化合物の結合様式と作用機序を特定するのに役立ち、疾患治療で使用される酵素阻害剤の開発に不可欠です .
生物活性
(Dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, with the CAS Number 1258639-69-8, is a triazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its triazole ring, which is known for its broad spectrum of pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride. It has a molecular weight of 126.16 g/mol and a purity of approximately 95% . The structure includes a triazole ring that contributes significantly to its biological properties.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains:
- Mechanism : The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, thereby exhibiting antifungal activity similar to established drugs like fluconazole.
- Case Studies : A study highlighted that certain triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with modifications at the 5-position of the thiazole ring showed enhanced antimicrobial efficacy against Aspergillus niger and Staphylococcus aureus compared to standard antibiotics .
| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| Compound 12 | Antifungal | Aspergillus niger | 23.3 |
| Compound 14 | Antibacterial | Staphylococcus aureus | 20.5 |
| Compound 17a | Antibacterial | Salmonella typhimurium | MIC = 0.49 μg/mL |
Anticancer Activity
Triazole derivatives have also shown promising results in anticancer studies:
- Mechanism : These compounds can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
- Research Findings : In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. For instance, compounds were tested against breast cancer cells with notable inhibition of cell growth observed .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.
Structure-Activity Relationship :
The biological activity of triazole compounds can be influenced by:
- Substituents on the Triazole Ring : Modifications at different positions on the triazole ring can enhance or reduce biological activity.
- Hydrophobicity : The LogP value (-0.41778) indicates moderate hydrophilicity which may affect permeability and bioavailability .
Safety and Toxicology
While (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride shows promising biological activities, safety assessments are crucial:
特性
CAS番号 |
1258639-69-8 |
|---|---|
分子式 |
C5H11ClN4 |
分子量 |
162.62 g/mol |
IUPAC名 |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-4-7-8-5(3-6)9(4)2;/h3,6H2,1-2H3;1H |
InChIキー |
LBRRYEKZFWVWOD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)CN.Cl.Cl |
正規SMILES |
CC1=NN=C(N1C)CN.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















